3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid
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Overview
Description
3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorobenzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations . This compound is particularly useful in the synthesis of peptides and other complex organic molecules.
Preparation Methods
One common method is the reaction of 2-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid undergoes various chemical reactions, primarily involving the Boc protecting group and the fluorobenzoic acid core. Some common reactions include:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. This reaction yields 2-fluorobenzoic acid as the major product.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (S_NAr) can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Scientific Research Applications
3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid largely depends on its use as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations, such as coupling reactions to form peptides or other bioactive molecules .
Comparison with Similar Compounds
3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid can be compared with other Boc-protected compounds and fluorinated benzoic acids:
3-[(Tert-butoxy)carbonyl]benzoic acid: Similar to the title compound but lacks the fluorine atom, making it less reactive in nucleophilic aromatic substitution reactions.
2-Fluorobenzoic acid: Lacks the Boc protecting group, making it more reactive but less versatile in multi-step synthesis.
3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C12H13FO4 |
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Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-6-4-5-7(9(8)13)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI Key |
YZLBHQPJXKESNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1F)C(=O)O |
Origin of Product |
United States |
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